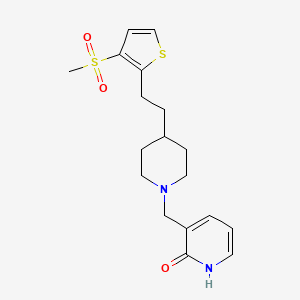
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core structure with various substituents, including a piperidinyl group and a thienyl group with a methylsulfonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the pyridinone core, followed by the introduction of the piperidinyl and thienyl groups. Key steps include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidinyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Thienyl Group: This can be done through cross-coupling reactions, such as Suzuki or Stille coupling, using thienyl boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinone core can be reduced to form dihydropyridinones.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The thienyl group can undergo further coupling reactions to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridinones.
Substitution: Various alkylated or arylated derivatives.
Coupling Reactions: Extended heterocyclic systems with additional functional groups.
科学的研究の応用
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science:
作用機序
The mechanism of action of 2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the piperidinyl and thienyl groups can enhance its binding affinity and specificity. The methylsulfonyl group may contribute to its solubility and bioavailability.
類似化合物との比較
Similar Compounds
2(1H)-Pyridinone Derivatives: Compounds with similar pyridinone core structures but different substituents.
Thienyl-Substituted Compounds: Compounds featuring thienyl groups with various functional groups.
Piperidinyl-Substituted Compounds: Compounds with piperidinyl groups attached to different core structures.
Uniqueness
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- is unique due to the combination of its pyridinone core, piperidinyl group, and thienyl group with a methylsulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
351407-14-2 |
|---|---|
分子式 |
C18H24N2O3S2 |
分子量 |
380.5 g/mol |
IUPAC名 |
3-[[4-[2-(3-methylsulfonylthiophen-2-yl)ethyl]piperidin-1-yl]methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H24N2O3S2/c1-25(22,23)17-8-12-24-16(17)5-4-14-6-10-20(11-7-14)13-15-3-2-9-19-18(15)21/h2-3,8-9,12,14H,4-7,10-11,13H2,1H3,(H,19,21) |
InChIキー |
GGDVEBNMWHSUKY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(SC=C1)CCC2CCN(CC2)CC3=CC=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















